molecular formula C20H18N4O2 B2838844 N-({[3,3'-bipyridine]-5-yl}methyl)-2-(phenylformamido)acetamide CAS No. 2194907-52-1

N-({[3,3'-bipyridine]-5-yl}methyl)-2-(phenylformamido)acetamide

Cat. No.: B2838844
CAS No.: 2194907-52-1
M. Wt: 346.39
InChI Key: YUSGCSSSHRWQTF-UHFFFAOYSA-N
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Description

N-(2-(([3,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core linked to a bipyridine moiety, which imparts distinct chemical and biological properties.

Scientific Research Applications

N-(2-(([3,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(([3,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common method begins with the preparation of the bipyridine derivative, which is then coupled with benzamide through a series of condensation reactions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as pyridine, with reactions carried out at elevated temperatures (e.g., 65°C) for extended periods (e.g., 24 hours) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as employing eco-friendly solvents and catalysts, can be integrated to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(([3,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism by which N-(2-(([3,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The bipyridine moiety can also chelate metal ions, which can be crucial for its activity in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • N-benzimidazol-2yl benzamide

Uniqueness

Compared to these similar compounds, N-(2-(([3,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide stands out due to its bipyridine moiety, which imparts unique chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with metal ions or biological targets .

Properties

IUPAC Name

N-[2-oxo-2-[(5-pyridin-3-ylpyridin-3-yl)methylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-19(14-24-20(26)16-5-2-1-3-6-16)23-11-15-9-18(13-22-10-15)17-7-4-8-21-12-17/h1-10,12-13H,11,14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSGCSSSHRWQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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